Carbetocin is a synthetic long-acting analogue of oxytocin, a naturally occurring peptide hormone. [] It is classified as an oxytocin receptor agonist, meaning it binds to and activates the oxytocin receptor. [] Carbetocin is of significant interest in scientific research due to its prolonged uterotonic activity compared to oxytocin. This prolonged activity stems from its increased plasma half-life, which is approximately 40 minutes, ten times longer than oxytocin's. [] In various research settings, carbetocin is used to investigate its potential for preventing uterine atony and postpartum haemorrhage (PPH), particularly following childbirth. [, , ]
Carbetocin is classified as a synthetic peptide and belongs to the class of uterotonics, which are drugs that induce contraction of the uterus. It is derived from the natural hormone oxytocin but modified to enhance its stability and duration of action in the body. The compound is produced through chemical synthesis, specifically solid-phase peptide synthesis, which allows for precise control over its structure and purity.
The synthesis of carbetocin typically employs solid-phase peptide synthesis techniques. This method involves several key steps:
This approach not only ensures high yields but also minimizes side reactions, making it suitable for large-scale production.
Carbetocin has a molecular formula of and a molecular weight of approximately 1007.2 g/mol. Its structure consists of a cyclic disulfide bond between two cysteine residues, which stabilizes the molecule.
The structural formula can be represented as follows:
This sequence highlights its similarity to oxytocin but with specific substitutions that confer enhanced properties .
Carbetocin undergoes various chemical reactions during its synthesis and degradation:
These reactions are critical for both the synthesis process and the stability of carbetocin formulations.
Carbetocin exerts its effects by binding to oxytocin receptors located in the uterus and brain. This binding initiates a cascade of intracellular events leading to:
The pharmacodynamics of carbetocin suggest that its prolonged action compared to oxytocin results from its structural modifications that enhance receptor affinity and resistance to enzymatic degradation .
These properties are essential for formulating effective pharmaceutical preparations .
Carbetocin is primarily used in obstetrics for:
Research continues into additional applications of carbetocin in areas such as anxiety reduction and enhancing social bonding behaviors due to its neuroactive properties .
Carbetocin (1-deamino-1-monocarba-[2-O-methyltyrosine]-oxytocin) is a synthetic oxytocin analogue engineered for enhanced pharmacokinetic properties. It binds selectively to the oxytocin receptor (OXTR), a G-protein-coupled receptor (GPCR) densely expressed in uterine myometrium. Upon binding, carbetocin triggers a conformational change in OXTR, primarily activating the Gq signaling pathway. This activation stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium ([Ca²⁺]i) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The surge in [Ca²⁺]i initiates actin-myosin cross-bridge cycling in myometrial smooth muscle cells, culminating in sustained tonic contractions critical for postpartum haemorrhage (PPH) prevention [2] [5]. Unlike endogenous oxytocin, carbetocin’s structural modifications confer resistance to enzymatic degradation. The replacement of the disulfide bridge (Cys1–Cys6) with a ethylene bridge (-CH₂-CH₂-) and omission of the N-terminal amine group significantly reduce susceptibility to aminopeptidases and disulfide reductases. This extends its plasma half-life to 40–100 minutes, compared to 3–17 minutes for oxytocin [1] [3].
Carbetocin exhibits functional selectivity (biased agonism) at OXTR, preferentially activating Gq-mediated pathways over β-arrestin recruitment. Bioluminescence resonance energy transfer (BRET) studies reveal that carbetocin induces OXTR/Gq coupling with efficacy comparable to oxytocin but shows minimal engagement with Gi/o or Gs pathways. Crucially, carbetocin promotes OXTR internalization via a β-arrestin-independent mechanism, diverting receptors toward lysosomal degradation instead of recycling to the plasma membrane. This unique trafficking pattern prolongs the receptor’s resensitization period, potentially contributing to carbetocin’s extended duration of action. Additionally, carbetocin acts as a partial agonist at vasopressin V1a/V1b receptors, antagonizing vasopressin-induced signaling without activating these receptors—a distinction from oxytocin, which exhibits significant cross-reactivity. This selectivity profile minimizes vasopressin-mediated side effects like vasoconstriction or platelet aggregation [2].
Table 1: Signaling Properties of Carbetocin vs. Oxytocin at OXTR
Parameter | Carbetocin | Oxytocin |
---|---|---|
Gq Activation | Full agonist | Full agonist |
β-Arrestin Recruitment | Minimal | Robust |
Receptor Internalization | β-arrestin-independent | β-arrestin-dependent |
V1a/V1b Activity | Antagonist | Partial agonist |
Receptor Recycling | Impaired | Efficient |
The development of carbetocin represents a rational drug design strategy to overcome oxytocin’s pharmacokinetic limitations. Endogenous oxytocin’s rapid degradation stems from cleavage by placental oxytocinases and plasma peptidases. Early analogues like demoxytocin improved oral bioavailability but lacked prolonged activity. Carbetocin emerged from systematic modifications:
Comparative Pharmacodynamics of Carbetocin and Uterotonic Agents
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7